5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C9H10N4. This compound features a pyrazole ring substituted with an amine group at the 3-position and a 5-methyl-3-pyridinyl group at the 5-position.
Preparation Methods
The synthesis of 5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions, forming various substituted pyrazoles. Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group at the 3-position and the pyridinyl group at the 5-position contribute to its binding affinity and specificity towards biological targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects . Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:
3-Amino-5-methyl-1H-pyrazole: This compound has a similar pyrazole core but lacks the pyridinyl substitution, resulting in different chemical and biological properties.
5-Methyl-1H-pyrazol-3-amine: Similar to the above, but with variations in substitution patterns that affect its reactivity and applications.
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine: This compound features a methyl group at the 1-position and a pyridinyl group at the 3-position, leading to distinct properties and uses.
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.2 g/mol |
IUPAC Name |
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-6-2-7(5-11-4-6)8-3-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |
InChI Key |
IDXBFGNQTSBWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
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